tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted tetrahydroisoquinoline moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chloro-substituted tetrahydroisoquinoline moiety may interact with various receptors or ion channels, modulating their function. These interactions can affect cellular signaling pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
tert-Butyl N-(4-chlorophenyl)carbamate: Similar structure but with a different aromatic substitution.
tert-Butyl N-(6-bromo-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate: A bromine-substituted analog.
Uniqueness
tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is unique due to the presence of the chloro-substituted tetrahydroisoquinoline moiety, which imparts specific chemical and biological properties
Biological Activity
tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its implications in pharmacology.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C14H19ClN2O2
- Molecular Weight: 282.76 g/mol
- IUPAC Name: this compound
The compound features a tert-butyl group attached to a carbamate moiety and a chloro-substituted tetrahydroisoquinoline structure. This unique configuration contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamate group. Purification is usually achieved through recrystallization or column chromatography.
Antitumor Activity
Research indicates that compounds containing tetrahydroisoquinoline structures exhibit notable antitumor properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential as an anticancer agent.
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective effects. The compound may modulate neurotransmitter systems and has been implicated in the treatment of neurological disorders such as Parkinson's disease and depression. Preliminary data suggest that it interacts with dopamine receptors and may influence pathways related to neuroprotection.
Modulation of Transporters
This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters. This activity indicates potential applications in enhancing drug delivery systems and improving the bioavailability of therapeutic agents.
The biological effects of this compound are thought to arise from its interactions with specific molecular targets:
- Enzyme Inhibition: The carbamate group can form covalent bonds with enzyme active sites, leading to inhibition.
- Receptor Interaction: The chloro-substituted tetrahydroisoquinoline moiety may interact with various receptors involved in neurotransmission and signaling pathways.
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Unique Features |
---|---|---|
tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | 219862-14-3 | Different nitrogen substitution position |
tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | 201150-73-4 | Contains an amino group instead of chlorine |
tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate | 158984-83-9 | Hydroxy group at position 6 instead of chlorine |
These related compounds exhibit varied biological activities due to differences in their functional groups and substituents. The unique chloro substitution in this compound may enhance its pharmacological profile compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of tetrahydroisoquinoline derivatives in treating various diseases:
- Dopamine Receptor Agonism: Research has shown that modifications to the tetrahydroisoquinoline scaffold can yield potent dopamine receptor agonists with selective signaling profiles .
- PPARγ Agonism: A series of tetrahydroisoquinoline derivatives demonstrated efficacy as selective PPARγ partial agonists which may have implications in metabolic disorders .
Properties
Molecular Formula |
C14H19ClN2O2 |
---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
tert-butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-12-10-6-7-16-8-9(10)4-5-11(12)15/h4-5,16H,6-8H2,1-3H3,(H,17,18) |
InChI Key |
KFWCFHVRIYDXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1CCNC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.